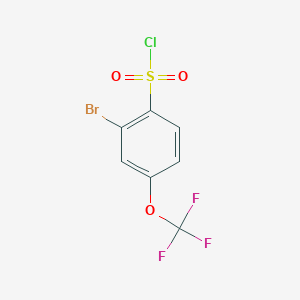

2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O3S/c8-5-3-4(15-7(10,11)12)1-2-6(5)16(9,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWRUCDVDGRSNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride, a key intermediate in modern medicinal chemistry and organic synthesis. The trifluoromethoxy group imparts unique electronic properties and metabolic stability, making this compound a valuable building block for the development of novel therapeutic agents. This document consolidates available data on its physical and chemical properties, safety protocols, and analytical characterization, offering a foundational resource for researchers in the field. Due to the limited availability of experimentally determined physical data, this guide incorporates predicted values and information from analogous compounds to provide a thorough profile.

Introduction: The Significance of Fluorinated Moieties in Drug Discovery

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of contemporary drug design. The trifluoromethoxy (-OCF3) group, in particular, is highly sought after for its potent electronic effects and its ability to enhance metabolic stability and membrane permeability of parent molecules. This compound emerges as a critical reagent, offering a versatile scaffold for the synthesis of complex pharmaceutical candidates. The presence of the bromine atom and the sulfonyl chloride functionality provides orthogonal handles for a variety of chemical transformations, including cross-coupling reactions and sulfonamide formation. This guide aims to provide an in-depth understanding of this compound, facilitating its effective and safe utilization in research and development.

Molecular Structure and Chemical Identity

A clear understanding of the molecular architecture is fundamental to predicting reactivity and interaction with biological systems.

Molecular Structure Diagram

Caption: A potential synthetic route to the target compound.

General Reactivity:

The reactivity of this compound is dominated by the sulfonyl chloride group. It will readily react with nucleophiles, such as alcohols, amines, and thiols, to form the corresponding sulfonates, sulfonamides, and thioesters. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at this position. This dual reactivity makes it a highly versatile building block in multi-step organic synthesis.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A single resonance in the fluorine NMR spectrum is expected for the -OCF₃ group.

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands for the sulfonyl chloride group, typically strong asymmetric and symmetric stretching vibrations around 1375 cm⁻¹ and 1185 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion peak, which is a powerful diagnostic tool for confirming the presence of these halogens.

General Analytical Workflow

Caption: A typical workflow for the synthesis and characterization of the title compound.

Applications in Research and Development

This compound is a valuable intermediate for the synthesis of biologically active molecules. The trifluoromethoxy group can improve pharmacokinetic properties, and the sulfonyl chloride and bromo functionalities allow for diverse chemical modifications. Potential applications include the development of:

-

Kinase Inhibitors: Many kinase inhibitors feature a sulfonamide moiety, which can be readily introduced using this reagent.

-

GPCR Ligands: The aromatic scaffold can be elaborated to target various G-protein coupled receptors.

-

Agrochemicals: The unique substitution pattern may be useful in the design of novel herbicides and pesticides.

Conclusion

This compound represents a potent and versatile building block for chemical synthesis, particularly in the realm of drug discovery. While a complete set of experimentally determined physical properties is not yet publicly available, this guide provides a solid foundation of its chemical identity, predicted properties, safe handling procedures, and analytical characterization methods. As research involving this compound expands, a more detailed understanding of its physical and chemical behavior will undoubtedly emerge, further solidifying its role as a key intermediate in the development of next-generation therapeutics and functional materials.

References

-

Accela Chembio Inc. 2-Bromo-4-(trifluoromethoxy)benzenesulfonyl chloride. Available at: [Link]

-

PubChemLite. This compound. Available at: [Link]

- Google Patents. Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof. CN117551005A.

- Google Patents. Preparation method of 2-fluoro-4-bromotrifluoromethoxybenzene. CN101450891B.

- Google Patents. INtermediate for producing 2-trifluoromethoxy benzene sulfonamide. CN1308057A.

Synthesis of 2-bromo-4-(trifluoromethoxy)benzenesulfonyl Chloride: A Technical Guide

Abstract

This in-depth technical guide provides a comprehensive overview of a robust synthetic pathway for 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy and sulfonyl chloride functionalities impart unique physicochemical properties, making this compound a valuable intermediate for accessing complex molecular architectures. This guide details a two-step synthetic sequence commencing with the selective ortho-bromination of commercially available 4-(trifluoromethoxy)aniline, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride moiety. The rationale behind the selection of reagents and reaction conditions is discussed, and detailed experimental protocols are provided for both key transformations. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.

Introduction: The Significance of Fluorinated Arylsulfonyl Chlorides

Aryl sulfonyl chlorides are a cornerstone of synthetic organic chemistry, serving as versatile precursors for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. The incorporation of fluorine atoms, particularly the trifluoromethoxy (-OCF₃) group, into these scaffolds can profoundly influence the biological activity and pharmacokinetic properties of the resulting molecules. The -OCF₃ group is a lipophilic electron-withdrawing group that can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.

2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride is a trifunctional building block that offers multiple reaction sites for further chemical elaboration. The bromine atom can participate in various cross-coupling reactions, the sulfonyl chloride is a reactive handle for nucleophilic substitution, and the trifluoromethoxy group provides the aforementioned benefits of fluorination. This unique combination of functional groups makes it a highly sought-after intermediate in medicinal chemistry and materials science.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule, 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride (3), points towards a two-step sequence starting from the readily available 4-(trifluoromethoxy)aniline (1). The key transformations are the regioselective introduction of a bromine atom at the ortho-position to the amino group, followed by the conversion of the amino group into a sulfonyl chloride.

Caption: Retrosynthetic analysis of 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride.

This guide will focus on the forward synthesis, detailing the experimental procedures for these two critical steps.

Step 1: Selective Ortho-Bromination of 4-(Trifluoromethoxy)aniline

The primary challenge in this step is to achieve mono-bromination at the position ortho to the strongly activating amino group, while avoiding the formation of di-brominated byproducts. The amino group is a powerful ortho-, para-directing group; however, with the para-position blocked in 4-(trifluoromethoxy)aniline, electrophilic attack is directed to the ortho-positions.

Rationale for Reagent Selection

While molecular bromine (Br₂) can be used for the bromination of anilines, it is highly reactive and often leads to over-bromination.[1] A milder and more selective brominating agent is N-Bromosuccinimide (NBS). NBS is a solid, making it easier to handle than liquid bromine, and it generates bromine in situ at a controlled rate, which helps to minimize the formation of poly-brominated species.[2] The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile at low temperatures to further enhance selectivity.

Experimental Protocol: Synthesis of 2-bromo-4-(trifluoromethoxy)aniline (2)

Caption: Workflow for the ortho-bromination of 4-(trifluoromethoxy)aniline.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 4-(Trifluoromethoxy)aniline | 177.12 | 10.0 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 10.5 | 1.05 |

| N,N-Dimethylformamide (DMF) | - | - | - |

| Ethyl acetate (EtOAc) | - | - | - |

| Saturated aq. NaHCO₃ | - | - | - |

| Brine | - | - | - |

| Anhydrous Na₂SO₄ | - | - | - |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-(trifluoromethoxy)aniline (1.77 g, 10.0 mmol) in anhydrous DMF (20 mL).

-

Cool the solution to 0 °C in an ice-water bath.

-

In a separate flask, dissolve N-Bromosuccinimide (1.87 g, 10.5 mmol) in anhydrous DMF (10 mL).

-

Add the NBS solution dropwise to the aniline solution over 30 minutes, ensuring the temperature remains at 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-4-(trifluoromethoxy)aniline (2) as a solid.

Step 2: Sandmeyer Reaction for the Synthesis of the Sulfonyl Chloride

The Sandmeyer reaction is a classic transformation that allows for the conversion of an aryl amine to a variety of functional groups via a diazonium salt intermediate.[3] In this step, the amino group of 2-bromo-4-(trifluoromethoxy)aniline (2) is converted to a sulfonyl chloride group.

Rationale for Reagent and Method Selection

The traditional Sandmeyer reaction for preparing sulfonyl chlorides involves the use of gaseous sulfur dioxide (SO₂), which is toxic and difficult to handle. A significant advancement in this area is the use of stable, solid SO₂ surrogates. 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO) is an excellent choice as it is a bench-stable solid that releases SO₂ under the reaction conditions.[4][5]

The diazotization is typically carried out in the presence of an acid (e.g., HCl) and a nitrite source (e.g., sodium nitrite or an alkyl nitrite like tert-butyl nitrite). A copper salt, such as copper(I) chloride (CuCl) or copper(II) chloride (CuCl₂), is used as a catalyst to promote the conversion of the diazonium salt to the sulfonyl chloride.[4][6]

Experimental Protocol: Synthesis of 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride (3)

Caption: Workflow for the Sandmeyer synthesis of the target sulfonyl chloride.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Bromo-4-(trifluoromethoxy)aniline (2) | 256.02 | 5.0 | 1.0 |

| DABSO | 240.29 | 3.0 | 0.6 |

| Copper(II) chloride (CuCl₂) | 134.45 | 0.25 | 0.05 |

| Acetonitrile (MeCN) | - | - | - |

| 37% Hydrochloric acid (HCl) | - | 10.0 | 2.0 |

| tert-Butyl nitrite | 103.12 | 5.5 | 1.1 |

| Ethyl acetate (EtOAc) | - | - | - |

| Water | - | - | - |

| Brine | - | - | - |

| Anhydrous Na₂SO₄ | - | - | - |

Procedure:

-

To a round-bottom flask, add 2-bromo-4-(trifluoromethoxy)aniline (1.28 g, 5.0 mmol), DABSO (0.72 g, 3.0 mmol), and copper(II) chloride (34 mg, 0.25 mmol).

-

Add acetonitrile (25 mL) followed by 37% aqueous hydrochloric acid (0.83 mL, 10.0 mmol).

-

Stir the mixture at room temperature.

-

Slowly add tert-butyl nitrite (0.65 mL, 5.5 mmol) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature overnight.

-

After completion, add water (50 mL) and extract the mixture with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with water (30 mL) and brine (30 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride (3).

-

The crude product may be used directly in subsequent steps or purified by vacuum distillation or crystallization if necessary.

Safety Considerations

-

4-(Trifluoromethoxy)aniline and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

-

The Sandmeyer reaction involves the formation of a diazonium salt, which can be explosive if isolated and dried. The in situ generation and consumption of the diazonium salt in this protocol is a key safety feature.

-

Sulfonyl chlorides are corrosive and moisture-sensitive. Handle with care and in a dry environment.

-

Always perform a thorough risk assessment before carrying out any chemical synthesis.

Conclusion

This technical guide outlines a reliable and scalable synthetic route to 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride. The described two-step sequence, involving a selective ortho-bromination followed by a modern Sandmeyer-type chlorosulfonylation, provides a practical approach for obtaining this valuable building block. The use of milder reagents and safer protocols enhances the utility of this synthesis for researchers in both academic and industrial settings. The detailed experimental procedures and the rationale provided herein should enable the successful synthesis and further application of this versatile intermediate in the pursuit of new chemical entities with desired biological and material properties.

References

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951–5955. [Link]

-

Barber, A. G., & Baxendale, I. R. (2016). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Beilstein Journal of Organic Chemistry, 12, 1239–1248. [Link]

- CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

- US4188342A - Ortho-bromination of ortho-alkylated anilines.

-

Hoffman, R. V. (1981). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 60, 121. [Link]

-

Fox, G. J., Hallas, G., Hepworth, J. D., & Paskins, K. N. (1976). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Organic Syntheses, 55, 20. [Link]

Sources

- 1. US4188342A - Ortho-bromination of ortho-alkylated anilines - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer a detailed interpretation grounded in fundamental spectroscopic principles and practical, field-proven insights. Our objective is to elucidate the causality behind the spectral features, ensuring a robust understanding of the molecular structure for its application in complex synthetic endeavors.

Section 1: The Strategic Importance of this compound

This compound is a highly functionalized aromatic compound that serves as a versatile intermediate in modern organic synthesis. The presence of three distinct reactive sites—the sulfonyl chloride, the bromo group, and the activated aromatic ring—offers a rich platform for the construction of complex molecules. The trifluoromethoxy (-OCF₃) group is of particular interest in medicinal chemistry, as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. An unambiguous structural confirmation via NMR is therefore the cornerstone of its reliable use in multi-step syntheses.

Section 2: Foundational Principles of NMR for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. It leverages the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, to map the molecular framework.

The key parameters derived from an NMR spectrum are:

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a nucleus is indicative of its local electronic environment. Electronegative atoms and unsaturated groups deshield nearby nuclei, causing them to resonate at a higher chemical shift (downfield).[1][2]

-

Spin-Spin Coupling (J): This phenomenon, observed as the splitting of a signal into multiple lines (a multiplet), reveals the number of neighboring magnetic nuclei. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides crucial information about the connectivity and spatial relationship between nuclei.[3][4]

-

Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents, allowing for a quantitative ratio of different proton types in the molecule.[3]

The choice of a deuterated solvent is a critical experimental decision. Deuterated chloroform (CDCl₃) is a standard solvent for its ability to dissolve a wide range of organic compounds and for its relatively simple residual solvent signal in the ¹H NMR spectrum.[3]

Section 3: ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound provides a clear fingerprint of the proton arrangement on the trisubstituted aromatic ring.[5]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~ 8.1 - 8.2 | d | Jortho = ~8.8 Hz | 1H |

| H-5 | ~ 7.6 - 7.7 | dd | Jortho = ~8.8 Hz, Jmeta = ~2.4 Hz | 1H |

| H-3 | ~ 7.4 - 7.5 | d | Jmeta = ~2.4 Hz | 1H |

Causality and Interpretation:

The spectrum is expected to show three distinct signals in the aromatic region (typically 6.5-8.5 ppm), consistent with the three protons on the ring.[5][6]

-

Signal for H-6 (~8.1 - 8.2 ppm): This proton is located ortho to the potent electron-withdrawing sulfonyl chloride group (-SO₂Cl). This proximity causes significant deshielding, shifting its signal to the furthest downfield position.[4] It is split into a doublet by its only neighbor, H-5, through ortho coupling (J ≈ 7-10 Hz).[4][7]

-

Signal for H-5 (~7.6 - 7.7 ppm): This proton is positioned ortho to the bromo group and meta to the sulfonyl chloride group. It is coupled to two different protons: H-6 (ortho) and H-3 (meta). This results in a doublet of doublets multiplicity. The larger splitting arises from the ortho coupling to H-6 (J ≈ 7-10 Hz), and the smaller splitting is due to the meta coupling to H-3 (J ≈ 2-3 Hz).[4][7]

-

Signal for H-3 (~7.4 - 7.5 ppm): This proton is ortho to the bromo group and meta to the trifluoromethoxy group. It is the most upfield of the three aromatic protons. It is coupled only to H-5 via a weaker meta interaction, resulting in a doublet with a small coupling constant (J ≈ 2-3 Hz).[7][8]

Diagram 1: ¹H-¹H Coupling Pathway

Caption: Key spin-spin coupling interactions in the aromatic system.

Section 4: ¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides complementary data on the carbon backbone of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) |

| C-4 (C-OCF₃) | ~ 153 - 155 | s |

| C-1 (C-SO₂Cl) | ~ 141 - 143 | s |

| C-6 | ~ 135 - 137 | s |

| C-5 | ~ 130 - 132 | s |

| C-3 | ~ 122 - 124 | s |

| C-2 (C-Br) | ~ 119 - 121 | s |

| CF₃ | ~ 120 - 122 | q, ¹JCF ≈ 258 Hz |

Causality and Interpretation:

As the molecule lacks symmetry, six distinct signals are expected for the aromatic carbons, in addition to the signal for the trifluoromethoxy carbon.[6][9]

-

Aromatic Carbons (119-155 ppm): The chemical shifts of these carbons are heavily influenced by the substituents.[6] The carbon attached to the highly electronegative trifluoromethoxy group (C-4) will be the most deshielded. The carbon bearing the sulfonyl chloride (C-1) will also be significantly downfield.

-

Trifluoromethoxy Carbon (~120-122 ppm): The carbon of the -OCF₃ group is unique. It is strongly coupled to the three attached fluorine atoms, resulting in a characteristic quartet in the ¹³C spectrum with a large one-bond C-F coupling constant (¹JCF) of approximately 258 Hz.[10] This signal is a definitive marker for the presence of the trifluoromethoxy group.

Diagram 2: Molecular Structure and Carbon Numbering

Caption: IUPAC numbering for NMR assignment.

Section 5: Self-Validating Experimental Protocol for NMR Analysis

Obtaining high-quality, reproducible NMR data necessitates a meticulous experimental protocol. This self-validating system ensures data integrity from sample preparation to final analysis.

Step-by-Step Methodology:

-

Sample Preparation (Trustworthiness Pillar):

-

Accurately weigh 15-25 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃), ensuring it contains tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Gently swirl the vial to ensure complete dissolution. The clarity of the solution is the first validation checkpoint.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Calibration and Setup (Expertise Pillar):

-

Insert the sample into a high-field NMR spectrometer (≥ 400 MHz is recommended for resolving complex splitting).

-

Lock the spectrometer on the deuterium signal of the CDCl₃. A stable lock is essential for the duration of the experiment.

-

Tune and match the probe for both ¹H and ¹³C frequencies to maximize sensitivity.

-

Perform automated or manual shimming on the sample to optimize the magnetic field homogeneity. A sharp, symmetrical TMS signal is the validation metric for good shimming.

-

-

¹H NMR Data Acquisition:

-

Employ a standard single-pulse sequence.

-

Set the spectral width to encompass the expected range of signals (e.g., -1 to 13 ppm).

-

Ensure the relaxation delay (d1) is sufficient (e.g., 5 seconds) to allow for full relaxation of all protons, which is crucial for accurate integration.[11]

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Use a proton noise-decoupled pulse sequence to collapse all C-H couplings, resulting in a single line for each unique carbon.[12]

-

Set a wider spectral width (e.g., 0 to 220 ppm).

-

Due to the low natural abundance of ¹³C, a significantly higher number of scans will be required (e.g., 1024 or more) to obtain a good spectrum.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum and verify that the ratios correspond to the expected 1:1:1 for the aromatic protons.

-

Analyze the chemical shifts and coupling constants to confirm the assignments outlined in Sections 3 and 4.

-

Diagram 3: NMR Analysis Workflow

Caption: A robust workflow for acquiring and analyzing NMR data.

Section 6: Concluding Insights

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of this compound. The distinct chemical shifts, characteristic coupling patterns in the ¹H spectrum, and the signature quartet of the -OCF₃ group in the ¹³C spectrum form a cohesive and self-validating dataset. This level of structural certainty is indispensable for any researcher employing this versatile building block in the synthesis of high-value chemical entities. For more complex derivatives, advanced 2D NMR techniques such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be employed to further map the molecular connectivity.[13]

References

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. RSC Publishing.

- University of Regensburg. (n.d.). 1H NMR Spectroscopy.

- University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry.

- Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring.

- University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation.

- Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzenesulfonamides.

- University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- ChemicalBook. (n.d.). (Trifluoromethoxy)benzene(456-55-3) 13C NMR spectrum.

- PubChem. (n.d.). This compound.

- Oakwood Chemical. (n.d.). 2-Bromo-4-(trifluoromethoxy)benzene sulfonamide.

- University of Bristol. (2017). Quantitative NMR Spectroscopy.

- SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[13C NMR] - Chemical Shifts.

- Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants.

- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- Scribd. (n.d.). 1H-NMR Organic Structure Guide.

- Freie Universität Berlin Refubium. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds.

- ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.

- University of Oxford. (n.d.). Chemical shifts.

- Thiéme. (n.d.). 4. 13C NMR Spectroscopy.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-Depth Technical Guide to the Predicted Electron Ionization Mass Spectrometry Fragmentation of 2-bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride

Preamble: Navigating the Fragmentation Landscape

In the realm of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry, particularly with electron ionization (EI-MS), stands as a cornerstone analytical technique, providing a veritable fingerprint of a molecule through its fragmentation pattern. This guide offers a detailed, predictive exploration of the mass spectrometry fragmentation of 2-bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride, a compound emblematic of the complex, multi-functionalized scaffolds encountered in modern medicinal chemistry.

As no public-domain experimental mass spectrum for this specific molecule is readily available, this document serves as a theoretical framework, grounded in established principles of mass spectrometry and the known behaviors of its constituent functional groups. The predicted fragmentation pathways are designed to provide researchers with a robust set of expectations for identifying this molecule or analogous structures in their analytical workflows. Our approach is not merely to list potential fragments, but to delve into the "why"—the underlying electronic and structural factors that govern the dissociation of the molecular ion.

The Molecular Ion: The Genesis of Fragmentation

Upon entering the ion source of a mass spectrometer, a 70 eV electron beam bombards the vaporized this compound molecule. This high-energy interaction ejects a single electron, generating a radical cation, the molecular ion (M⁺˙).[1] The stability of this molecular ion is a critical determinant of its abundance in the resulting spectrum. Aromatic systems, such as the benzene ring in our target molecule, are adept at delocalizing the positive charge, which generally leads to a prominent molecular ion peak.[2]

Isotopic Signatures: A Structural Beacon

A key identifying feature of the molecular ion peak will be its distinctive isotopic pattern, arising from the natural abundance of bromine and chlorine isotopes.

-

Bromine: Possesses two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3]

-

Chlorine: Has two main isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio.[3]

This combination will produce a characteristic cluster of peaks for the molecular ion (M⁺˙, [M+2]⁺˙, [M+4]⁺˙, etc.), providing a high degree of confidence in the elemental composition of the ion.

Primary Fragmentation Pathways: The Initial Fissures

The excess energy imparted during ionization renders the molecular ion unstable, initiating a cascade of fragmentation events. The most probable initial cleavages are dictated by the relative bond strengths and the stability of the resulting fragments (ions and neutral radicals), a principle encapsulated by Stevenson's Rule.[4]

The Sulfonyl Chloride Moiety: A Locus of Facile Cleavage

The C-S and S-Cl bonds of the sulfonyl chloride group are among the weakest in the molecule, making them prime candidates for initial fragmentation.

-

Loss of a Chlorine Radical (•Cl): Cleavage of the S-Cl bond is a highly favorable pathway, resulting in the formation of an even-electron acylium-type ion. This fragment is expected to be a significant peak in the spectrum.

-

Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation for aromatic sulfonyl compounds is the elimination of a neutral SO₂ molecule.[5][6] This rearrangement process leads to the formation of a C-Cl bond, resulting in a radical cation of 1-bromo-2-chloro-4-(trifluoromethoxy)benzene. This pathway is often promoted by electron-withdrawing groups on the aromatic ring.[6]

Secondary and Tertiary Fragmentation: Deconstructing the Aromatic Core

The primary fragment ions will themselves undergo further dissociation, providing deeper structural insights.

Fragmentation of the [M - Cl]⁺ Ion

The [M - Cl]⁺ ion can undergo further fragmentation through the loss of sulfur dioxide.

-

Loss of SO₂ from [M - Cl]⁺: This sequential loss results in the formation of a brominated trifluoromethoxy-substituted phenyl cation.

Fragmentation of the [M - SO₂]⁺˙ Ion

The radical cation formed by the initial loss of SO₂ can fragment further.

-

Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond from the [M - SO₂]⁺˙ ion will yield a trifluoromethoxy-chlorobenzene cation.

-

Loss of a Chlorine Radical (•Cl): Alternatively, the loss of the newly formed C-Cl bond can occur, leading to a brominated trifluoromethoxy-benzene radical cation.

Fragmentation of the Trifluoromethoxy Group

The trifluoromethoxy group can also participate in fragmentation, although typically requiring higher energy.

-

Loss of a Trifluoromethyl Radical (•CF₃): Cleavage of the O-CF₃ bond can occur, though it is generally less favored than the fragmentation of the sulfonyl chloride group. This would lead to a phenoxy-type radical. A more likely scenario is the loss of •CF₃ from fragment ions that have already undergone other cleavages.[2]

Summary of Predicted Fragmentation

The following table summarizes the key predicted fragments, their mass-to-charge ratios (m/z), and the proposed fragmentation pathways.

| m/z (for ⁷⁹Br, ³⁵Cl) | Proposed Ion Structure | Fragmentation Pathway |

| 336 | [C₇H₃⁷⁹Br³⁵ClF₃O₃S]⁺˙ | Molecular Ion (M⁺˙) |

| 301 | [C₇H₃⁷⁹BrF₃O₃S]⁺ | M⁺˙ - •Cl |

| 272 | [C₇H₃⁷⁹Br³⁵ClF₃]⁺˙ | M⁺˙ - SO₂ |

| 237 | [C₇H₃⁷⁹BrF₃O]⁺ | [M - Cl]⁺ - SO₂ |

| 221 | [C₆H₃⁷⁹BrF₃O]⁺ | Further fragmentation |

| 193 | [C₇H₃³⁵ClF₃]⁺ | [M - SO₂]⁺˙ - •Br |

| 237 | [C₇H₃⁷⁹BrF₃]⁺˙ | [M - SO₂]⁺˙ - •Cl |

| 145 | [C₇H₃F₃O]⁺ | Further fragmentation |

Experimental Protocol: Acquiring the Mass Spectrum

For a solid, thermally stable compound like this compound, Electron Ionization (EI) mass spectrometry using a direct insertion probe (DIP) is a suitable method for analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample is purified and dry to avoid interference from solvents or impurities.

-

Load a small amount of the solid sample (typically a few micrograms) into a glass capillary tube.

-

-

Instrument Setup:

-

Tune the mass spectrometer according to the manufacturer's protocol to ensure optimal sensitivity, resolution, and peak shape.

-

Set the ion source temperature to a value sufficient to vaporize the sample without causing thermal decomposition (e.g., 150-250 °C).

-

Set the electron energy to 70 eV for standard, library-comparable spectra.[1]

-

Set the mass analyzer to scan a relevant m/z range (e.g., m/z 40-400).

-

-

Data Acquisition:

-

Insert the DIP into the mass spectrometer through the vacuum lock.

-

Position the probe tip near the ion source.

-

Initiate a temperature program for the DIP to gradually heat the sample. A typical ramp rate would be 20-50 °C per minute.

-

Begin data acquisition as the sample starts to vaporize. The total ion chromatogram (TIC) will show an increase in signal as the sample enters the ion source.

-

Acquire mass spectra across the entire peak in the TIC.

-

-

Data Analysis:

-

Examine the mass spectra across the TIC peak. A background-subtracted spectrum from the apex of the peak will provide the cleanest fragmentation pattern.

-

Identify the molecular ion cluster and characteristic fragment ions.

-

Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

-

Visualizing the Fragmentation Cascade

The following diagrams, rendered in DOT language, illustrate the predicted fragmentation pathways.

M [label="Molecular Ion (M⁺˙)\nm/z 336, 338, 340"]; Frag1 [label="[M - Cl]⁺\nm/z 301, 303"]; Frag2 [label="[M - SO₂]⁺˙\nm/z 272, 274, 276"]; Frag3 [label="[M - Cl - SO₂]⁺\nm/z 237, 239"];

M -> Frag1 [label="- •Cl"]; M -> Frag2 [label="- SO₂"]; Frag1 -> Frag3 [label="- SO₂"]; }

Caption: Primary fragmentation pathways of the molecular ion.Frag2 [label="[M - SO₂]⁺˙\nm/z 272, 274, 276"]; Frag4 [label="[M - SO₂ - Br]⁺\nm/z 193, 195"]; Frag5 [label="[M - SO₂ - Cl]⁺˙\nm/z 237, 239"];

Frag2 -> Frag4 [label="- •Br"]; Frag2 -> Frag5 [label="- •Cl"]; }

Caption: Secondary fragmentation of the [M - SO₂]⁺˙ ion.Conclusion: A Predictive Tool for Structural Confirmation

This guide provides a comprehensive, theoretically grounded prediction of the electron ionization mass spectrometry fragmentation pattern of this compound. By understanding the interplay of the sulfonyl chloride, bromo, and trifluoromethoxy functionalities, researchers can more effectively interpret mass spectral data, confirm the identity of this and related compounds, and accelerate their research and development endeavors. The provided experimental protocol offers a practical starting point for acquiring high-quality mass spectra for solid organic compounds. It is our hope that this in-depth analysis will serve as a valuable resource for scientists and professionals in the field.

References

-

Colby, S. M. (1997). Analysis of Polymer Samples Using a Direct Insertion Probe and EI Ionization. Presented at the ASMS Conference, Palm Springs, CA. [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

Chemistry LibreTexts. (2022). 2.4: Direct Insertion Probe. [Link]

-

Johns Hopkins University. (n.d.). Sample Preparation and Submission Guidelines | Mass Spectrometry Facility. [Link]

-

Wikipedia. (2023). Sample preparation in mass spectrometry. [Link]

-

Chromatography Forum. (2021). Direct sample introduction EI-MS system. [Link]

-

Spectroscopy Online. (2019). Direct Insertion Probe–Mass Spectrometry in the Characterization of Opportunity Crudes. [Link]

-

Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). [Link]

-

Mass Spec Terms. (2019). Stevenson's rule. [Link]

-

Popov, I. A., et al. (2022). Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. Journal of the American Society for Mass Spectrometry. [Link]

-

Spiteller, G., & Spiteller-Friedmann, M. (1968). Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic, 1111-1116. [Link]

-

Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Rapid Communications in Mass Spectrometry, 22(17), 2715–2722. [Link]

Sources

- 1. Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electron ionization - Wikipedia [en.wikipedia.org]

- 3. Note 62: Analysis of Polymer Samples Using a Direct Insertion Probe and EI Ionization [sisweb.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 6. Direct sample introduction EI-MS system - Chromatography Forum [chromforum.org]

An In-depth Technical Guide to the Solubility of 2-bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride in Common Organic Solvents

Introduction

2-bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride is a key building block in modern synthetic chemistry, finding application in the development of novel pharmaceuticals and agrochemicals. Its utility is intrinsically linked to its reactivity and, crucially, its solubility in various organic solvents. A comprehensive understanding of its solubility profile is paramount for researchers and process chemists to ensure optimal reaction conditions, maximize yields, facilitate purification, and guarantee safe handling.

This technical guide provides a detailed examination of the solubility characteristics of this compound. We will delve into the theoretical principles governing its solubility, provide a qualitative solubility profile based on structural analogy and first principles, and present a robust, step-by-step experimental protocol for precise quantitative solubility determination. This document is intended to be a practical resource for scientists in research and development, offering the foundational knowledge required for effective solvent selection and utilization in synthetic workflows.

Core Concepts: Molecular Structure and its Influence on Solubility

The solubility of a compound is dictated by its intermolecular interactions with the solvent. The structure of this compound—comprising a substituted aromatic ring, a highly polar sulfonyl chloride group, and a trifluoromethoxy group—results in a molecule with distinct regions of varying polarity.

-

Aromatic Ring: The benzene core, substituted with a bromine atom, is largely nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

Sulfonyl Chloride Group (-SO₂Cl): This is a strongly electron-withdrawing and highly polar functional group. It is the primary site for strong dipole-dipole interactions and is susceptible to nucleophilic attack, particularly by protic solvents.

-

Trifluoromethoxy Group (-OCF₃): The high electronegativity of the fluorine atoms makes this group a strong electron-withdrawer, contributing to the overall polarity of the molecule.

The interplay of these structural features dictates a nuanced solubility profile, which can be predicted using the "like dissolves like" principle.[1]

Predicted Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in the public domain, a reliable qualitative assessment can be made by analogy to structurally similar compounds, such as 3,4-dimethoxybenzenesulfonyl chloride, and by applying fundamental chemical principles.[2] The compound is anticipated to be soluble in a variety of aprotic solvents. Its dissolution in protic solvents is complicated by its reactivity.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Expert Insights |

| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess high dielectric constants and are effective at solvating polar molecules. Their aprotic nature minimizes the risk of solvolysis of the sulfonyl chloride group, making them excellent choices for conducting reactions or for long-term storage of solutions. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High to Moderate | These solvents are moderately polar and are generally good solvents for a wide range of organic compounds. They are aprotic and unreactive towards the sulfonyl chloride, making them suitable for reactions and workups. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane | Moderate | Ethers are relatively polar aprotic solvents that can solvate the molecule. However, their polarity is lower than that of DMF or DMSO, which may result in slightly lower solubility. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | These polar aprotic solvents are expected to be effective at dissolving the compound.[2] Caution is advised if basic conditions are employed, as enolate formation could potentially lead to side reactions. |

| Esters | Ethyl Acetate | Moderate | As a moderately polar aprotic solvent, ethyl acetate is a common choice for reactions and extractions and is expected to be a suitable solvent for this compound.[2] |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents makes them less effective at solvating the highly polar sulfonyl chloride and trifluoromethoxy groups.[2] Solubility is expected to be limited. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Low / Insoluble | These nonpolar solvents are poor choices for dissolving a polar molecule like this compound. |

| Protic Solvents | Water, Methanol, Ethanol | Soluble (with reaction) | While the compound may initially dissolve in these polar protic solvents, it will readily react with the hydroxyl group (or water) in a solvolysis reaction to form the corresponding sulfonic acid or sulfonate ester.[3][4] This reactivity makes them generally unsuitable as inert solvents for this compound. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is required. The following gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid solvent.

Workflow for Quantitative Solubility Determination

Caption: Workflow for gravimetric solubility determination.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with a water bath

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Centrifuge (optional)

-

Rotary evaporator or vacuum oven

Procedure:

-

Preparation:

-

Equilibrate the chosen solvent to the desired temperature (e.g., 25 °C) in a temperature-controlled bath.

-

Ensure the this compound is a fine powder to facilitate dissolution.

-

-

Saturation:

-

In a glass vial, add an excess amount of the solid compound to a known volume (e.g., 5.00 mL) of the temperature-equilibrated solvent. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in the thermostatic shaker or on the magnetic stirrer in the water bath.

-

Stir the mixture vigorously for a sufficient time to ensure equilibrium is reached (a minimum of 24 hours is recommended).

-

-

Isolation of Saturated Solution:

-

After equilibration, stop the stirring and allow the undissolved solid to settle for at least 1 hour at the same constant temperature.

-

Carefully draw a sample of the supernatant (the clear solution) using a syringe fitted with a solvent-compatible filter to remove any suspended solid particles. Alternatively, centrifuge the sample and draw from the supernatant.

-

-

Gravimetric Analysis:

-

Accurately pipette a known volume (e.g., 2.00 mL) of the clear, saturated solution into a pre-weighed, clean, and dry vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen, in a vacuum oven, or on a rotary evaporator. Ensure the temperature is kept low to avoid decomposition of the compound.

-

Once the solute is completely dry (constant weight), re-weigh the vial.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the vial from the final mass.

-

Determine the solubility using the following formula:

Solubility (g / 100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

This procedure should be repeated at least three times for each solvent to ensure the results are reproducible.

Logical Workflow for Solvent Selection in Synthetic Applications

The choice of solvent is critical for the success of reactions involving this compound, most commonly in the synthesis of sulfonamides via reaction with amines. The following decision tree provides a logical approach to solvent selection.

Caption: Decision tree for solvent selection.

Safety Considerations

This compound is a corrosive substance that causes severe skin burns and eye damage.[5] It is also moisture-sensitive and may cause respiratory irritation.[5] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] In case of contact, immediately flush the affected area with copious amounts of water.[6]

Conclusion

This technical guide provides a framework for understanding and utilizing the solubility properties of this compound. While quantitative data is best determined empirically using the provided protocol, the qualitative solubility profile and the principles discussed herein offer a strong predictive tool for solvent selection. By carefully considering the interplay between the compound's structure, solvent properties, and reaction conditions, researchers can optimize their synthetic methodologies, leading to improved outcomes in drug discovery and development.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents. (n.d.). Benchchem.

- SynQuest Laboratories, Inc. (n.d.). 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride Safety Data Sheet.

- Apollo Scientific Ltd. (n.d.). 2-METHYL-5-(TRIFLUOROMETHOXY)BENZENESULFONYL CHLORIDE Safety Data Sheet.

-

D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International Journal of Molecular Sciences, 9(5), 914–925. [Link]

- Wikipedia. (n.d.). Sulfonyl halide.

Sources

- 1. chem.ws [chem.ws]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 5. synquestlabs.com [synquestlabs.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

Commercial suppliers and purity of 2-bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride

An In-depth Technical Guide to 2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride: Procurement, Purity, and Practical Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a highly functionalized building block of significant interest in medicinal chemistry and materials science. The strategic placement of a reactive sulfonyl chloride, a versatile bromine handle for cross-coupling, and the metabolically robust, lipophilic trifluoromethoxy group makes it an attractive starting material for synthesizing complex molecular architectures.[1] This guide provides a comprehensive framework for researchers navigating the procurement of this reagent, emphasizing the critical importance of isomeric identity and purity verification. We will detail the commercial supplier landscape, dissect the essential components of a Certificate of Analysis (CofA), provide actionable laboratory protocols for reagent validation, and discuss the synthetic context to anticipate potential impurities. The objective is to empower scientists to source and utilize this reagent with confidence, ensuring the reproducibility and success of their research endeavors.

Introduction: A Building Block of Strategic Value

The pursuit of novel therapeutics and advanced materials frequently relies on the availability of sophisticated chemical intermediates. Aryl sulfonyl chlorides bearing both fluorine-containing moieties and halogen substituents serve as powerful platforms for discovery. The trifluoromethoxy (-OCF3) group, in particular, is a valuable feature in modern drug design. It is a strong electron-withdrawing group that can modulate the physicochemical properties of a molecule, and its lipophilic nature can enhance membrane permeability and metabolic stability, potentially leading to improved pharmacokinetic profiles.[1]

Simultaneously, the presence of a bromine atom provides a crucial reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile construction of new carbon-carbon and carbon-heteroatom bonds.[1] This dual functionality makes compounds like this compound prized intermediates.

It is critical for researchers to note the existence of isomers, such as 4-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride (CAS No. 175278-14-5), which may be more readily available commercially.[2][3] The precise substitution pattern on the aromatic ring is paramount as it dictates the steric and electronic environment for subsequent reactions. This guide will focus on the principles of sourcing and validation applicable to this entire class of reagents.

Section 1: Navigating the Supplier Landscape

Procuring a specialized reagent requires more than simply identifying a supplier; it necessitates a rigorous qualification process to ensure the material meets the stringent requirements of your research. Given the specificity of the substitution pattern, sourcing the exact 2-bromo-4-(trifluoromethoxy) isomer may require inquiries into custom synthesis, while related isomers are more commonly listed in catalogs.

Representative Commercial Suppliers

The following table lists representative suppliers who have historically cataloged isomers or closely related analogues of the target compound. This is not an exhaustive list but serves as a starting point for sourcing.

| Supplier | Representative Compound Name | CAS Number | Stated Purity/Specification |

| BLDpharm | 4-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride[2] | 175278-14-5 | Data available upon request |

| Echemi | 4-bromo-2-(trifluoromethoxy)benzenesulfonyl chloride[3] | 175278-14-5 | Data available upon request |

| Sigma-Aldrich | 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride | 54403-98-4 | 97% |

| Manchester Organics | 2-Bromo-4-(trifluoromethyl)benzenesulfonamide[4] | 351003-63-9 | Inquire for details |

Note: The table includes the trifluoromethyl analogue to illustrate the availability of related structures. Researchers must carefully verify the identity (-OCF3 vs. -CF3) and isomer before purchase.

A Workflow for Reagent Qualification

A systematic approach to qualifying both the supplier and the specific batch of reagent is essential for experimental reproducibility. The following workflow illustrates a best-practice model.

Caption: A logical workflow for qualifying chemical reagents and their suppliers.

Section 2: Decoding Purity and Analytical Data

The purity of a starting material directly impacts reaction outcomes, yield, and the impurity profile of the final product. The Certificate of Analysis (CofA) is the primary document attesting to a product's quality, and a thorough understanding of its contents is non-negotiable.[5][6]

A comprehensive CofA for this compound should include data from several orthogonal analytical techniques.

| Analytical Technique | Purpose & Causality | Expected Outcome / Key Features to Verify |

| ¹H NMR Spectroscopy | Structural Confirmation: Verifies the proton environment and substitution pattern on the aromatic ring. The number of signals, their splitting patterns (coupling), and chemical shifts are unique to a specific isomer. | Three distinct signals in the aromatic region (approx. 7.5-8.5 ppm), each integrating to 1 proton, with specific coupling constants confirming the 1,2,4-substitution pattern. |

| ¹⁹F NMR Spectroscopy | Identity of Fluorinated Group: Unambiguously confirms the presence of the trifluoromethoxy (-OCF3) group and distinguishes it from a trifluoromethyl (-CF3) group. | A singlet at a characteristic chemical shift for an -OCF3 group (approx. -58 to -60 ppm). The absence of coupling to aromatic protons is expected. |

| GC/HPLC | Purity Assessment: Quantifies the percentage of the main component relative to any impurities (e.g., starting materials, isomers, or degradation products). Purity levels of ≥97% are common for such reagents. | A single major peak representing >97% of the total integrated area. A sample CofA for a similar compound showed purity of 99.39% by GC.[5] |

| Mass Spectrometry (MS) | Molecular Weight Confirmation: Confirms the molecular weight of the compound, providing strong evidence for its elemental composition. | An observed mass-to-charge ratio (m/z) corresponding to the compound's molecular weight (339.51 g/mol ), often showing the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.[7] |

Section 3: Practical Laboratory Protocols

Trust in a reagent's quality is validated through in-house testing. The following protocols provide a framework for handling and verifying the integrity of this compound upon receipt.

Protocol 1: Incoming Reagent Verification

Objective: To confirm the identity and purity of a newly received batch and ensure it matches the supplier's CofA.

Methodology:

-

Documentation: Before opening the container, visually inspect it for damage. Log the supplier, product name, CAS number, lot number, and date of receipt.

-

Sample Preparation: In a fume hood, carefully unseal the container. Sulfonyl chlorides are corrosive and moisture-sensitive.[8] It is advisable to work under an inert atmosphere (e.g., nitrogen or argon). Withdraw a small aliquot (10-20 mg) for analysis and immediately reseal the container.

-

¹H and ¹⁹F NMR Analysis:

-

Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹⁹F NMR spectra.

-

Validation Step: Compare the obtained spectra with the data on the CofA or with predicted spectra. Confirm the aromatic substitution pattern from the ¹H NMR and the presence of the -OCF3 singlet in the ¹⁹F NMR.

-

-

GC-MS Analysis:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., ethyl acetate or dichloromethane).

-

Inject the solution onto a GC-MS system.

-

Validation Step: Analyze the chromatogram to assess purity, comparing the peak area percentage to the value reported on the CofA. Examine the mass spectrum of the major peak to confirm the molecular weight.[7]

-

Protocol 2: Safe Handling and Storage

Causality: Sulfonyl chlorides are reactive compounds susceptible to hydrolysis. Contact with atmospheric moisture will degrade the material to the corresponding sulfonic acid, rendering it inactive for many subsequent reactions. Their corrosive nature also necessitates careful handling to prevent skin burns and respiratory tract irritation.[8]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]

-

Storage: Store the container tightly sealed to prevent moisture ingress. The use of a desiccator or storage in an inert atmosphere glovebox is best practice. Store in a cool, dry place away from incompatible materials such as strong bases, alcohols, and amines.[8]

Section 4: Synthetic Context and Impurity Profile

Understanding the potential synthetic routes for aryl sulfonyl chlorides provides insight into the likely impurities that may be present in a commercial sample. A common method involves the diazotization of an appropriate aniline precursor, followed by a Sandmeyer-type reaction with sulfur dioxide and a copper salt.[9][10]

Caption: Potential impurity pathways in the synthesis and storage of the target compound.

Common Potential Impurities:

-

Residual Starting Material: Incomplete reaction can lead to trace amounts of 2-bromo-4-(trifluoromethoxy)aniline.

-

Isomeric Impurities: If the aniline precursor contains isomeric impurities, these can be carried through the synthesis to yield the corresponding isomeric sulfonyl chlorides.

-

Hydrolysis Product: The most common degradation product is 2-bromo-4-(trifluoromethoxy)benzenesulfonic acid, formed by reaction with water. This impurity is often visible in ¹H NMR as a broadening of signals and can be detected by LC-MS.

Conclusion

This compound is a powerful synthetic intermediate whose effective use hinges on rigorous attention to its quality and isomeric purity. For researchers and drug development professionals, success begins with a strategic sourcing process, a critical evaluation of analytical data, and in-house validation of the reagent's integrity. By implementing the workflows and protocols outlined in this guide, scientists can mitigate risks associated with reagent quality, ensuring the reliability of their experimental results and accelerating the pace of discovery.

References

-

Supporting Information. Synthesis of sulfonyl chloride substrate precursors. [Link]

-

PubChemLite. This compound. [Link]

-

Oakwood Chemical. 2-Bromo-4-(trifluoromethoxy)benzene sulfonamide. [Link]

-

Thermo Fisher Scientific. Certificate of analysis - 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, 97%. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Pharmaceutical Potential: The Role of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene. [Link]

-

Zhiqin, J. (2003). Studies on synthesis of 2-bromobenzenesulfonyl chloride. Tianjin Chemical Industry. [Link]

- Google Patents.

-

Wang, L., et al. (2022). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. [Link]

-

Patsnap. CN113045389A - Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 175278-14-5|4-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. file.chemscene.com [file.chemscene.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. PubChemLite - this compound (C7H3BrClF3O3S) [pubchemlite.lcsb.uni.lu]

- 8. synquestlabs.com [synquestlabs.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety, Handling, and Storage of Aryl Sulfonyl Chlorides

Preamble: The Duality of Reactivity and Risk

Aryl sulfonyl chlorides are a cornerstone class of reagents in modern organic synthesis, indispensable in the construction of sulfonamides, sulfonate esters, and sulfones—moieties prevalent in pharmaceuticals and advanced materials.[1][2] Their utility stems from the highly electrophilic nature of the sulfur atom, making them potent reactants for a wide array of nucleophiles.[3] However, this same reactivity profile renders them inherently hazardous. A comprehensive understanding of their chemical behavior is not merely an academic exercise but a prerequisite for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide moves beyond a simple recitation of rules to provide a deep, mechanistic understanding of the hazards associated with aryl sulfonyl chlorides, offering field-proven protocols for their safe handling, storage, and disposal.

Hazard Identification: A Mechanistic Perspective

The primary hazards of aryl sulfonyl chlorides are rooted in their vigorous reactivity, particularly with water and other nucleophiles. Understanding these reactions is key to anticipating and mitigating risks.

Hydrolysis: The Principal Reactivity Hazard

The most significant and immediate danger posed by aryl sulfonyl chlorides is their exothermic and often violent reaction with water—including atmospheric moisture—to produce the corresponding sulfonic acid and hydrochloric acid (HCl) gas.[4][5][6]

R-Ar-SO₂Cl + H₂O → R-Ar-SO₃H + HCl (gas)

This reaction is not a mere nuisance; it is a significant safety event. The generation of corrosive HCl gas can rapidly create a hazardous atmosphere, causing severe respiratory irritation.[5] The reaction's exothermic nature can lead to a rapid increase in temperature and pressure, especially in a closed container, posing a risk of rupture.

The kinetics of this hydrolysis can be complex, but it proceeds readily and is the primary cause of the fuming appearance of many sulfonyl chlorides when exposed to air.[7][8] The low solubility of some aryl sulfonyl chlorides in water can offer a degree of protection, allowing them to precipitate from aqueous reaction mixtures before complete hydrolysis occurs, a property exploited in some synthetic procedures.[9][10][11] Nevertheless, for handling and storage, all aryl sulfonyl chlorides must be treated as highly water-reactive.

Corrosivity and Toxicity

Aryl sulfonyl chlorides and their hydrolysis products are extremely corrosive.[5]

-

Dermal and Ocular: Direct contact causes severe skin burns and serious eye damage, potentially leading to permanent injury.[12]

-

Respiratory: Inhalation of vapors or the HCl gas produced upon hydrolysis is extremely destructive to the mucous membranes and upper respiratory tract, causing coughing, shortness of breath, and potentially leading to a life-threatening buildup of fluid in the lungs (pulmonary edema).[6]

-

Ingestion: Ingestion is harmful and can cause severe burns to the gastrointestinal tract. Vomiting should not be induced, as this risks perforation.

While most aryl sulfonyl chlorides are primarily considered corrosive irritants, it is crucial to consult the specific Safety Data Sheet (SDS) for each compound, as toxicological properties can vary based on the aromatic substituent.

Incompatibility with Other Nucleophiles

The reactivity of aryl sulfonyl chlorides extends beyond water. They will react readily with other common laboratory nucleophiles. These reactions are often the basis of their synthetic utility but present a significant hazard if uncontrolled.

| Incompatible Material Class | Hazardous Reaction/Products | Causality |

| Water/Moisture | Violent reaction, generation of corrosive HCl gas and sulfonic acid.[6] | Hydrolysis of the highly reactive S-Cl bond. |

| Alcohols | Exothermic reaction to form sulfonate esters and HCl. | Nucleophilic attack by the alcohol on the electrophilic sulfur center. |

| Amines (Primary/Secondary) | Exothermic reaction to form sulfonamides and HCl. | Nucleophilic attack by the amine on the electrophilic sulfur center. |

| Strong Bases (e.g., NaOH, KOH) | Vigorous, exothermic neutralization and hydrolysis.[6] | Rapid reaction with the sulfonyl chloride and its acidic byproducts. |

| Strong Oxidizing Agents | Fire and explosion hazard.[6] | Potential for uncontrolled oxidation. |

| Metals | Potential for corrosion and reaction.[6] | Reaction with the compound or its acidic hydrolysis products. |

Core Safety and Handling Protocols

A self-validating safety protocol is one where the procedures inherently account for the known hazards. The following protocols are designed with the specific reactivity of aryl sulfonyl chlorides in mind.

Engineering Controls: The Primary Barrier

All manipulations of aryl sulfonyl chlorides, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[13] This is non-negotiable. The fume hood provides the primary barrier of protection against inhalation of corrosive vapors and the HCl gas that is inevitably generated from contact with atmospheric moisture.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential but should never be relied upon as the primary means of protection.[14] A comprehensive PPE strategy is mandatory.[13]

| PPE Component | Specification | Justification |

| Eye Protection | Tightly fitting safety goggles AND a full-face shield.[12][13][15] | Protects against splashes of the corrosive liquid and the fuming HCl gas which can cause severe eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[13][16] | Prevents severe skin burns upon contact. Gloves must be inspected before use and removed properly without touching the outer surface.[12][15] |

| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended.[13][15] | Protects skin from accidental splashes and contact. |

| Respiratory Protection | Not typically required if work is performed in a fume hood. If there is a risk of exceeding exposure limits, a suitable respirator (e.g., full-face with acid gas cartridge) is necessary.[16] | Protects against inhalation of corrosive vapors and fumes. |

Prudent Handling and Workflow

-

Preparation: Before handling, ensure emergency equipment (safety shower, eyewash station, spill kit) is accessible and operational.[6]

-

Inert Conditions: For moisture-sensitive reactions, use oven-dried glassware and inert atmosphere techniques (e.g., nitrogen or argon blanket).

-

Dispensing: For solid aryl sulfonyl chlorides, weigh the material in the fume hood. For liquids, use a syringe or cannula for transfers. Never dispense directly in the open lab.

-

Additions: When adding an aryl sulfonyl chloride to a reaction, do so slowly and in a controlled manner, as the reaction with nucleophiles is often exothermic.

-

Avoid Contamination: Use dedicated spatulas and syringes. Never use the same tool that has been in contact with water or other nucleophiles.

Storage and Stability

Proper storage is critical to maintaining the reagent's integrity and preventing hazardous situations.

-

Location: Store in a cool, dry, well-ventilated area designated for corrosive materials.[15][16]

-

Moisture Exclusion: Containers must be tightly sealed to prevent the ingress of moisture.[6][16] Storing under an inert gas like nitrogen or argon is best practice.

-

Segregation: Store away from incompatible materials, especially water, bases, alcohols, and amines.[6][16]

-

Container Integrity: Use the original manufacturer's container or a corrosion-resistant container with a resistant inner liner.[15]

-

Labeling: Ensure containers are clearly labeled with the chemical name and all relevant GHS hazard pictograms.

Discoloration (e.g., turning yellow or brown) upon storage may indicate decomposition, which can release HCl and SO₂ gas.[13] While slight discoloration may be acceptable for some robust applications, significantly darkened material should be considered impure and quenched for disposal.[13]

Emergency Procedures: A Systematic Response

In the event of an emergency, a calm and systematic response is crucial.

Spill Management

The immediate response to a spill depends on its scale. For any major spill, or if you are unsure or untrained, evacuate the area and contact emergency personnel.

Protocol for a Minor Spill (in a fume hood):

-

Alert & Secure: Notify others in the immediate area.[17]

-

Don PPE: Ensure you are wearing the full, appropriate PPE as detailed in section 2.2.[17]

-

Containment: Cover the spill with a non-combustible, inert absorbent material like dry sand, earth, or vermiculite.[6][16][18] Work from the outside of the spill inward to prevent spreading.[19][20] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE PAPER TOWELS. [6][16]

-

Neutralization: Once absorbed, cautiously cover the material with a weak base such as sodium carbonate (soda ash) or calcium carbonate (lime) to neutralize the acidic components.[16][20]

-

Collection: Carefully scoop the mixture into a clearly labeled, sealable container for hazardous waste.[17]

-

Decontamination: Wipe the spill area with a cloth, followed by a wash with soap and water. Collect all cleaning materials for hazardous waste disposal.[17][19]

-

Disposal: Dispose of the sealed waste container according to your institution's hazardous waste procedures.

First Aid Measures

Immediate action is critical in the event of personal exposure.

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[6] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][15] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention, specifically from an ophthalmologist.

-

Inhalation: Move the person to fresh air.[15] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[15]

-

Ingestion: Rinse mouth with water.[15] Do NOT induce vomiting.[15] Never give anything by mouth to an unconscious person.[15] Call a physician or poison control center immediately.[21]

Waste Management and Disposal

Proper disposal is the final step in the safe handling lifecycle of aryl sulfonyl chlorides.

Quenching Excess Reagent

Unreacted aryl sulfonyl chloride in a reaction mixture must be neutralized before aqueous workup.

-

Prepare a Quench Solution: In a separate flask, prepare a stirred, cold (ice bath) solution of a weak base, such as saturated sodium bicarbonate.

-

Slow Addition: Slowly and carefully add the reaction mixture containing the excess aryl sulfonyl chloride to the stirred quench solution. This must be done in a fume hood.

-

Monitor for Gas Evolution: The quenching process will liberate CO₂ gas. The addition rate must be controlled to prevent vigorous foaming and overflow.

-